2-(4-fluorophenoxy)-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]acetamide
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Overview
Description
2-(4-fluorophenoxy)-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenoxy group, a thiazole ring, and an oxadiazole moiety, making it an interesting subject for research in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenoxy)-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring, the introduction of the oxadiazole moiety, and the final coupling with the fluorophenoxy group. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenoxy)-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the thiazole ring, while substitution reactions could result in derivatives with different functional groups replacing the fluorophenoxy moiety.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could be explored, particularly in the treatment of diseases where its specific interactions with biological molecules are beneficial.
Industry: The compound’s properties may make it useful in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenoxy)-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]acetamide involves its interaction with molecular targets within cells. The compound may bind to specific proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and require further research to fully elucidate.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: This compound shares the fluorophenoxy group but lacks the thiazole and oxadiazole moieties.
Various PFAS Compounds: These compounds also contain fluorine atoms and are known for their stability and unique chemical properties.
Uniqueness
2-(4-fluorophenoxy)-N-[(2E)-4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2(3H)-ylidene]acetamide is unique due to its combination of a fluorophenoxy group, a thiazole ring, and an oxadiazole moiety. This combination of functional groups provides it with distinct chemical and biological properties that are not found in simpler compounds.
Properties
Molecular Formula |
C20H15FN4O3S |
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Molecular Weight |
410.4 g/mol |
IUPAC Name |
2-(4-fluorophenoxy)-N-[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C20H15FN4O3S/c1-12-17(19-24-18(25-28-19)13-5-3-2-4-6-13)29-20(22-12)23-16(26)11-27-15-9-7-14(21)8-10-15/h2-10H,11H2,1H3,(H,22,23,26) |
InChI Key |
YFAFWXFMGKOGDV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)COC2=CC=C(C=C2)F)C3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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